molecular formula C9H7NO2 B13057214 2-(6-Ethynylpyridin-3-yl)acetic acid

2-(6-Ethynylpyridin-3-yl)acetic acid

Cat. No.: B13057214
M. Wt: 161.16 g/mol
InChI Key: LSOKDWZZHBXFET-UHFFFAOYSA-N
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Description

2-(6-Ethynylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of pyridine, featuring an ethynyl group at the 6-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethynylpyridin-3-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromopyridine.

    Sonogashira Coupling: The bromopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 6-ethynylpyridine.

    Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 6-ethynylpyridine.

    Carboxylation: Finally, the ethynylpyridine is carboxylated using a suitable carboxylating agent to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethynylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Ethynylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Ethynylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Ethylpyridin-3-yl)acetic acid: Similar structure but with an ethyl group instead of an ethynyl group.

    2-(6-Bromopyridin-3-yl)acetic acid: Contains a bromine atom at the 6-position instead of an ethynyl group.

    2-(6-Methylpyridin-3-yl)acetic acid: Features a methyl group at the 6-position

Uniqueness

2-(6-Ethynylpyridin-3-yl)acetic acid is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-(6-ethynylpyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7NO2/c1-2-8-4-3-7(6-10-8)5-9(11)12/h1,3-4,6H,5H2,(H,11,12)

InChI Key

LSOKDWZZHBXFET-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)CC(=O)O

Origin of Product

United States

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